molecular formula C7H5Br2Cl B1282048 1-Bromo-4-(bromomethyl)-2-chlorobenzene CAS No. 68120-44-5

1-Bromo-4-(bromomethyl)-2-chlorobenzene

Cat. No. B1282048
Key on ui cas rn: 68120-44-5
M. Wt: 284.37 g/mol
InChI Key: XCJXYTFYKPVYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

Add NBS (5.266 g, 23.9 mmol) and benzoyl peroxide (49 mg, 0.2 mmol) to a solution of 4-bromo-3-chlorotoluene (4.925 g, 23.9 mmol) in carbon tetrachloride (49 mL) and heat overnight at 90° C. Cool to 0° C. and filter the mixture. Concentrate the filtrate in vacuo to obtain the desired intermediate as a yellow oil (5.807 g, 85%).
Name
Quantity
5.266 g
Type
reactant
Reaction Step One
Quantity
4.925 g
Type
reactant
Reaction Step One
Quantity
49 mL
Type
solvent
Reaction Step One
Quantity
49 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[Br:9][C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][C:11]=1[Cl:17]>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][Br:8])=[CH:12][C:11]=1[Cl:17]

Inputs

Step One
Name
Quantity
5.266 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
4.925 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C)Cl
Name
Quantity
49 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
49 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to 0° C.
FILTRATION
Type
FILTRATION
Details
filter the mixture
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(CBr)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.807 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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